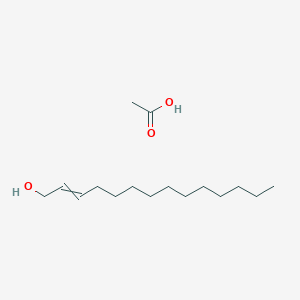
Acetic acid;tetradec-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tetradec-2-en-1-ol, also known as 9-Tetradecen-1-ol, acetate, (Z)-, is an organic compound with the molecular formula C16H30O2. It is a type of ester formed from acetic acid and tetradec-2-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-2-en-1-ol typically involves the esterification of acetic acid with tetradec-2-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tetradec-2-en-1-ol undergoes various chemical reactions, including:
Esterification: The formation of the ester from acetic acid and tetradec-2-en-1-ol.
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tetradec-2-en-1-ol in the presence of a strong acid or base.
Common Reagents and Conditions
Esterification: Acetic acid, tetradec-2-en-1-ol, sulfuric acid (catalyst), heat.
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: This compound.
Hydrolysis: Acetic acid and tetradec-2-en-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Applications De Recherche Scientifique
Acetic acid;tetradec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;tetradec-2-en-1-ol involves its interaction with various molecular targets. In esterification reactions, the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity and allowing the nucleophilic attack by tetradec-2-en-1-ol. This leads to the formation of the ester bond . The compound’s effects in biological systems are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Tetradecen-1-ol, acetate, (E)-: A stereoisomer with similar properties but different spatial arrangement.
Tetradec-13-en-1-ol: A related alcohol with similar chain length but different functional groups.
Uniqueness
Acetic acid;tetradec-2-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its use as a fragrance and flavoring agent, highlight its versatility and importance .
Propriétés
Numéro CAS |
51309-20-7 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
acetic acid;tetradec-2-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h12-13,15H,2-11,14H2,1H3;1H3,(H,3,4) |
Clé InChI |
CYFISWWGABYYRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















